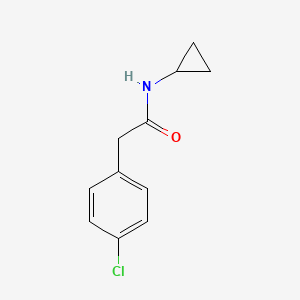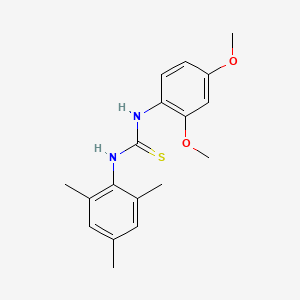
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is not fully understood, but it is thought to act primarily as an antioxidant and anti-inflammatory agent. N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to a variety of disease states. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties as well.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and proliferation of cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and other markers of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea in lab experiments is its well-characterized chemical properties, which make it easy to synthesize and purify. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea. One area of potential research is in the development of therapeutic applications for cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea and its potential applications in other areas of scientific research. Finally, there is a need for more studies investigating the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, particularly in human subjects.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea can be synthesized through a multi-step process that involves the reaction of mesityl chloride with thiourea, followed by the addition of 2,4-dimethoxyaniline. The resulting product is purified through recrystallization and characterized using various analytical techniques, including NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and inflammation. In cardiovascular disease research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to improve endothelial function and reduce oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular disease. In cancer research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICPMOJIDCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)
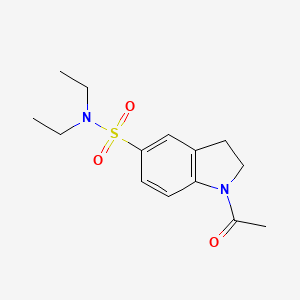
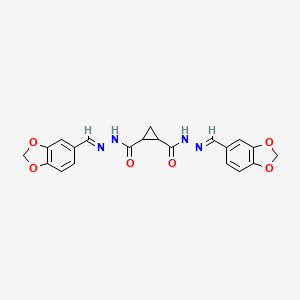
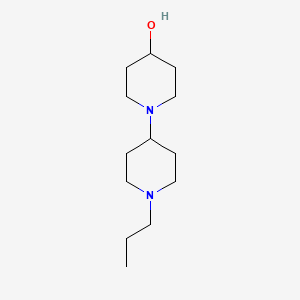
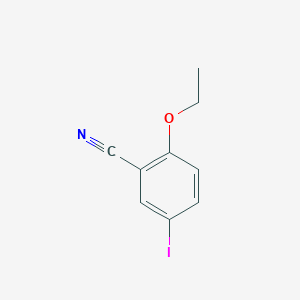
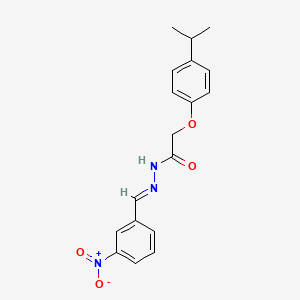
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
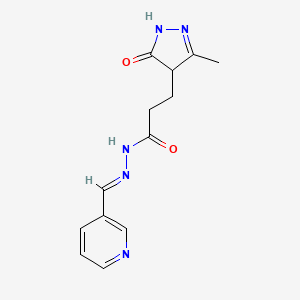
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
